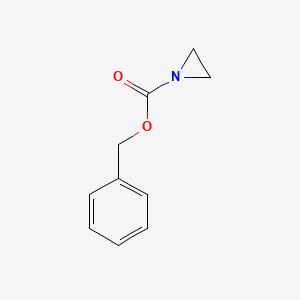

Benzyl Aziridine-1-carboxylate

Description

BenchChem offers high-quality Benzyl Aziridine-1-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzyl Aziridine-1-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

benzyl aziridine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO2/c12-10(11-6-7-11)13-8-9-4-2-1-3-5-9/h1-5H,6-8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFXWAZGPFWJKBF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN1C(=O)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Benzyl Aziridine-1-carboxylate from L-Serine

This guide provides a comprehensive overview of the synthetic pathway for converting L-serine, a readily available chiral amino acid, into benzyl aziridine-1-carboxylate. This transformation is of significant interest to researchers in medicinal chemistry and drug development due to the utility of the aziridine moiety as a versatile building block in the synthesis of complex nitrogen-containing molecules. The inherent ring strain of aziridines makes them valuable electrophilic intermediates for the introduction of nitrogen functionality.[1]

This document will delve into the strategic considerations for this synthesis, provide detailed experimental protocols, and offer insights into the underlying reaction mechanisms. The information presented herein is intended for an audience of researchers, scientists, and drug development professionals with a background in organic synthesis.

I. Synthetic Strategy: A Multi-step Approach from a Chiral Precursor

The conversion of L-serine to benzyl aziridine-1-carboxylate necessitates a carefully planned multi-step synthesis. The primary challenge lies in selectively activating the hydroxyl group of serine to facilitate an intramolecular nucleophilic attack by the nitrogen atom, thereby forming the strained three-membered aziridine ring. A logical and efficient synthetic route involves the following key stages:

-

Orthogonal Protection of L-Serine: To prevent unwanted side reactions, the amino and carboxylic acid functionalities of the starting L-serine must be protected. The choice of protecting groups is critical and should allow for their selective removal under different conditions if necessary. For the target molecule, the final N-substituent is a benzyloxycarbonyl (Cbz) group, which also serves as a protecting group for the amine. The carboxylic acid is protected as a benzyl ester.

-

Activation of the Hydroxyl Group: The hydroxyl group of the protected serine derivative is a poor leaving group and must be activated to facilitate the intramolecular cyclization. The Mitsunobu reaction is a highly effective and widely used method for this purpose, proceeding with inversion of stereochemistry.[2][3]

-

Intramolecular Cyclization: Once the hydroxyl group is activated, the nitrogen atom of the Cbz-protected amine acts as an internal nucleophile, attacking the carbon bearing the activated hydroxyl group in an SN2 fashion to form the aziridine ring.

The overall synthetic workflow can be visualized as follows:

Caption: Overall synthetic workflow from L-Serine to Benzyl (S)-aziridine-2-carboxylate.

II. Detailed Experimental Protocols

The following protocols provide a step-by-step guide for the synthesis of benzyl aziridine-1-carboxylate from L-serine.

A. Synthesis of N-(Benzyloxycarbonyl)-L-serine (N-Cbz-L-Serine)

The first step involves the protection of the amino group of L-serine with a benzyloxycarbonyl (Cbz) group.

| Reagent/Solvent | Molar Mass ( g/mol ) | Amount | Moles |

| L-Serine | 105.09 | 10.5 g | 0.1 |

| Sodium Bicarbonate | 84.01 | 21.0 g | 0.25 |

| Water | 18.02 | 100 mL | - |

| Dioxane | 88.11 | 50 mL | - |

| Benzyl Chloroformate | 170.59 | 18.8 g (15.8 mL) | 0.11 |

Procedure:

-

In a 500 mL two-necked round-bottomed flask equipped with a mechanical stirrer, dissolve L-serine and sodium bicarbonate in water.

-

Cool the flask in an ice-water bath and add dioxane.

-

Add benzyl chloroformate dropwise over 20-30 minutes with vigorous stirring, maintaining the temperature below 5 °C.

-

After the addition is complete, remove the ice bath and continue stirring at room temperature for 2 hours.

-

Transfer the reaction mixture to a separatory funnel and wash with two 50 mL portions of diethyl ether to remove any excess benzyl chloroformate.

-

Carefully acidify the aqueous layer to pH 2 with 6N HCl, keeping the solution cool in an ice bath.

-

Extract the product with three 75 mL portions of ethyl acetate.

-

Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-Cbz-L-serine as a white solid. The product can be recrystallized from ethyl acetate/hexane.

B. Synthesis of N-(Benzyloxycarbonyl)-L-serine Benzyl Ester

The carboxylic acid of N-Cbz-L-serine is then protected as a benzyl ester.

| Reagent/Solvent | Molar Mass ( g/mol ) | Amount | Moles |

| N-Cbz-L-Serine | 239.23 | 23.9 g | 0.1 |

| Cesium Carbonate | 325.82 | 17.9 g | 0.055 |

| Benzyl Bromide | 171.03 | 18.8 g (13.1 mL) | 0.11 |

| Dimethylformamide (DMF) | 73.09 | 200 mL | - |

Procedure:

-

To a solution of N-Cbz-L-serine in DMF, add cesium carbonate.

-

Stir the mixture at room temperature for 30 minutes.

-

Add benzyl bromide dropwise and continue stirring at room temperature for 12-16 hours.

-

Pour the reaction mixture into 500 mL of ice-water and extract with three 150 mL portions of ethyl acetate.

-

Combine the organic layers and wash with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexane) to afford N-Cbz-L-serine benzyl ester as a colorless oil or a white solid.

C. Synthesis of Benzyl (S)-aziridine-2-carboxylate via Intramolecular Mitsunobu Reaction

This crucial step involves the cyclization of the protected serine derivative to the target aziridine. The following protocol is adapted from the modified Mitsunobu conditions used for the synthesis of serine β-lactones, which proceeds through a similar activation of the hydroxyl group.[4][5]

| Reagent/Solvent | Molar Mass ( g/mol ) | Amount | Moles |

| N-Cbz-L-Serine Benzyl Ester | 329.35 | 3.29 g | 0.01 |

| Triphenylphosphine (PPh₃) | 262.29 | 3.15 g | 0.012 |

| Diethyl Azodicarboxylate (DEAD) | 174.15 | 2.09 g (1.83 mL) | 0.012 |

| Anhydrous Tetrahydrofuran (THF) | 72.11 | 100 mL | - |

Procedure:

-

In a flame-dried 250 mL round-bottomed flask under an argon atmosphere, dissolve N-Cbz-L-serine benzyl ester and triphenylphosphine in anhydrous THF.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of DEAD in anhydrous THF dropwise over 30 minutes.

-

Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the starting material is consumed, remove the solvent under reduced pressure.

-

The crude product will contain the desired aziridine, triphenylphosphine oxide, and the diethyl hydrazinedicarboxylate byproduct. Purify the residue by column chromatography on silica gel. It is advisable to use a short column and elute quickly to minimize potential ring-opening of the aziridine on the acidic silica gel.[2] A gradient of ethyl acetate in hexane is a suitable eluent system.

-

Combine the fractions containing the product and concentrate under reduced pressure to yield benzyl (S)-aziridine-2-carboxylate as a colorless oil.

III. Mechanistic Insights

The key transformation in this synthesis is the intramolecular Mitsunobu reaction. The mechanism is a well-established process in organic chemistry and proceeds as follows:

-

Formation of the Betaine: Triphenylphosphine attacks the electrophilic nitrogen of DEAD to form a betaine intermediate.

-

Proton Transfer: The betaine deprotonates the hydroxyl group of the N-Cbz-L-serine benzyl ester, forming an oxyphosphonium ion and the hydrazide anion.

-

Intramolecular SN2 Attack: The nitrogen atom of the Cbz group acts as an intramolecular nucleophile, attacking the carbon atom bearing the oxyphosphonium group (a good leaving group). This proceeds via an SN2 mechanism, resulting in inversion of configuration at the stereocenter and the formation of the aziridine ring.

Caption: Simplified mechanism of the intramolecular Mitsunobu reaction for aziridine formation.

The stereochemical outcome of this reaction is critical. Starting with L-serine (which has the S configuration), the Mitsunobu reaction proceeds with inversion of configuration at the hydroxyl-bearing carbon. However, since the aziridine is formed by the attack of the nitrogen on this carbon, the stereochemistry of the final product, benzyl (S)-aziridine-2-carboxylate, is retained.

IV. Conclusion

The synthesis of benzyl aziridine-1-carboxylate from L-serine is a valuable transformation for the preparation of a chiral building block for organic synthesis. The strategy outlined in this guide, which employs orthogonal protection and an intramolecular Mitsunobu reaction, is a reliable and efficient method for achieving this conversion. Careful execution of the experimental protocols and an understanding of the underlying reaction mechanisms are essential for obtaining the desired product in high yield and purity. The resulting aziridine can be used in a variety of subsequent reactions, particularly nucleophilic ring-opening, to generate a diverse range of enantiomerically pure amino acid derivatives.[1]

V. References

-

The Royal Society of Chemistry. (2014). Supporting Information: Synthesis of O-benzyl-L-serine. Retrieved from [Link]

-

Pansare, S. V., Huyer, G., Arnold, L. D., & Vederas, J. C. (2002). Nα-(Benzyloxycarbonyl)-β-(pyrazol-1-yl)-L-alanine. Organic Syntheses, 70, 1. Retrieved from [Link]

-

Baer, E., & Maurukas, J. (1955). In previous publications from this laboratory (1-9) methods for the sy~lthesis of choline, ethanolamine, and serine-containing g. Canadian Journal of Chemistry, 33(10), 1549-1558. Retrieved from [Link]

-

Taylor, C. M., & De Silva, S. T. (2011). Synthesis of Histidinoalanine: A Comparison of β-Lactone and Sulfamidate Electrophiles. The Journal of Organic Chemistry, 76(11), 4585–4593. Retrieved from [Link]

-

Chem-Impex. (n.d.). (S)-(+)-2-Benzyl-1-(p-tolylsulfonyl)aziridine. Retrieved from [Link]

-

Bates, G. S., & Varelas, M. A. (1980). A mild, general preparation of N-acyl aziridines and 2-substituted 4(S)-benzyloxazolines. Canadian Journal of Chemistry, 58(23), 2562-2566. Retrieved from [Link]

-

Finn, M. G., & Boger, D. L. (2024). A Serine Ligation Method Based on Mitsunobu Reaction and O-to-N Acyl Transfer. ChemRxiv. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Benzyl aziridine-2-carboxylate. PubChem Compound Database. Retrieved from [Link]

-

Wakamiya, T., et al. (1984). ChemInform Abstract: One-Step Synthesis of Optically Active Benzyl N-Trityl-L-aziridine-2-carboxylic Esters (II). ResearchGate. Retrieved from [Link]

-

O'Donnell, M. J., et al. (2001). Use of the Mitsunobu Reaction in the Synthesis of Orthogonally Protected a,b-Diaminopropionic Acids. Molecules, 6(4), 302-314. Retrieved from [Link]

-

Edwards, P. N., & Szelke, M. (1975). U.S. Patent No. 3,925,360. Washington, DC: U.S. Patent and Trademark Office. Retrieved from

-

Kotera, K., & Kitahonoki, K. (1969). Aziridine, 2-benzyl-3-phenyl-, cis. Organic Syntheses, 49, 1. Retrieved from [Link]

-

Legters, J., Thijs, L., & Zwanenburg, B. (1992). Synthesis and reactions of aziridine-2-carboxylic esters. Recueil des Travaux Chimiques des Pays-Bas, 111(1), 1-15. Retrieved from [Link]

-

Chandrasekhar, S., & Kumar, M. S. (2024). Mitsunobu reaction: assembling C–N bonds in chiral traditional Chinese medicine. RSC Advances, 14(8), 5363-5387. Retrieved from [Link]

-

Sugano, H., & Miyoshi, M. (1976). A convenient synthesis of N-tert-butyloxycarbonyl-O-benzyl-L-serine. The Journal of Organic Chemistry, 41(13), 2352-2353. Retrieved from [Link]

-

Boger, D. L., & Finn, M. G. (2023). A Serine Ligation Method Based on Mitsunobu Reaction and O-to-N Acyl Transfer. ChemRxiv. Retrieved from [Link]

-

Chen, S. T., & Wang, K. T. (1989). A New Synthesis of O-Benzyl-L-serine. Synthesis, 1989(01), 36-37. Retrieved from [Link]

-

Al-Azmi, A., & El-Tombary, A. A. (2010). Synthesis of aryl(or benzyl)-(Z)-N-[2-amino-1,2-dicyanovinyl]formamidines. ResearchGate. Retrieved from [Link]

Sources

An In-depth Technical Guide on the Preparation of Benzyl Aziridine-2-carboxylate from D-glucose

Abstract

This technical guide provides a comprehensive and in-depth exploration of the synthetic pathway for converting D-glucose, a readily available and chiral starting material, into the valuable building block, benzyl aziridine-2-carboxylate. Chiral aziridines are of significant interest to researchers, scientists, and drug development professionals due to their versatile reactivity and presence in numerous biologically active compounds. This document details the strategic considerations, step-by-step experimental protocols, mechanistic insights, and applications of the target molecule. The synthesis leverages the inherent stereochemistry of D-glucose to produce an enantiomerically pure aziridine, a key component in the asymmetric synthesis of novel therapeutics.

Introduction: The Significance of Chiral Aziridines from Carbohydrates

Aziridines, three-membered nitrogen-containing heterocycles, are highly sought-after intermediates in organic synthesis. Their inherent ring strain makes them susceptible to nucleophilic ring-opening reactions, providing access to a diverse array of functionalized amines.[1] When derived from chiral precursors like carbohydrates, the resulting aziridines are enantiomerically pure, making them powerful tools in the construction of complex stereodefined molecules.[2]

D-glucose, an inexpensive and abundant monosaccharide, serves as an excellent starting point for the synthesis of chiral molecules. Its multiple stereocenters provide a scaffold for the stereocontrolled introduction of new functionalities. The conversion of D-glucose to chiral aziridines has been a subject of considerable research, leading to the synthesis of iminosugars, modified amino acids, and other biologically active compounds.[3][4]

This guide focuses on the synthesis of a benzyl aziridine-2-carboxylate from D-glucose. The benzyl group on the aziridine nitrogen (N-benzyl) enhances stability and influences the regioselectivity of ring-opening reactions. The carboxylate functionality provides a handle for further synthetic manipulations, such as peptide coupling.

Overall Synthetic Strategy

The transformation of D-glucose into benzyl aziridine-2-carboxylate is a multi-step process that involves the protection of hydroxyl groups, oxidative cleavage, chain extension, and a key diastereoselective aziridination reaction. The overall strategy is to first construct a chiral α,β-unsaturated ester derived from D-glucose, which then undergoes a conjugate addition of benzylamine followed by an intramolecular cyclization to yield the desired aziridine.

Caption: Overall synthetic workflow from D-glucose to Benzyl Aziridine-2-carboxylate.

Detailed Synthetic Protocols and Mechanistic Insights

This section provides a step-by-step guide to the synthesis, with explanations for the choice of reagents and conditions.

Step 1: Preparation of 1,2:5,6-Di-O-isopropylidene-α-D-glucofuranose (Diacetone Glucose)

The synthesis begins with the protection of the hydroxyl groups of D-glucose to prevent unwanted side reactions in subsequent steps. The formation of diacetone glucose is a classic procedure in carbohydrate chemistry.[5]

-

Protocol:

-

To a suspension of D-glucose in acetone, a catalytic amount of concentrated sulfuric acid is added.

-

The reaction mixture is stirred at room temperature until the D-glucose dissolves completely.

-

The reaction is then neutralized with a base, such as sodium bicarbonate, and the inorganic salts are removed by filtration.

-

The filtrate is concentrated under reduced pressure, and the resulting syrup is purified by recrystallization to yield 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose as a white crystalline solid.

-

-

Causality of Experimental Choices:

-

Acetone: Serves as both the solvent and the protecting group source.

-

Sulfuric Acid: A strong acid catalyst is required to promote the formation of the isopropylidene acetals.

-

Neutralization: Essential to stop the reaction and prevent acid-catalyzed degradation of the product during workup.

-

Step 2: Selective Deprotection to 1,2-O-Isopropylidene-α-D-xylofuranose

The next step involves the selective removal of the 5,6-O-isopropylidene group to free the primary and secondary hydroxyl groups for further modification. This is typically achieved by controlled acid-catalyzed hydrolysis.

-

Protocol:

-

Diacetone glucose is dissolved in a mixture of acetic acid and water.

-

The solution is heated gently to promote the selective hydrolysis of the more labile 5,6-O-isopropylidene group.

-

The reaction is monitored by thin-layer chromatography (TLC) to ensure the desired level of deprotection.

-

Upon completion, the solvent is removed under reduced pressure, and the product is purified by column chromatography.

-

-

Causality of Experimental Choices:

-

Aqueous Acetic Acid: Provides a mildly acidic environment that selectively cleaves the primary acetal at the 5,6-position over the more stable cyclic acetal at the 1,2-position.

-

Temperature Control: Gentle heating is crucial to achieve selectivity and prevent complete deprotection.

-

Step 3: Oxidative Cleavage to the Aldehyde

The diol obtained from the previous step is subjected to oxidative cleavage to furnish the desired aldehyde. Sodium periodate is the reagent of choice for this transformation.

-

Protocol:

-

1,2-O-Isopropylidene-α-D-xylofuranose is dissolved in a suitable solvent, such as aqueous methanol.

-

A solution of sodium periodate is added dropwise at a controlled temperature (typically 0 °C).

-

The reaction is stirred until the starting material is consumed (monitored by TLC).

-

The inorganic salts are removed by filtration, and the filtrate is extracted with an organic solvent.

-

The organic layer is dried and concentrated to give the crude aldehyde, which is often used in the next step without further purification.

-

-

Causality of Experimental Choices:

-

Sodium Periodate (NaIO₄): A mild and selective oxidizing agent for the cleavage of vicinal diols to form two carbonyl compounds.

-

Low Temperature: Helps to control the reactivity of the periodate and minimize over-oxidation or other side reactions.

-

Step 4: Wittig Reaction to the α,β-Unsaturated Ester

The aldehyde is then converted to the key α,β-unsaturated ester intermediate via a Wittig or Horner-Wadsworth-Emmons (HWE) reaction. The HWE reaction is often preferred as it typically provides the (E)-isomer with high selectivity.

-

Protocol (HWE):

-

To a solution of a phosphonate ester (e.g., triethyl phosphonoacetate) in an anhydrous aprotic solvent (e.g., THF) at low temperature, a strong base (e.g., sodium hydride) is added to generate the phosphonate ylide.

-

A solution of the crude aldehyde from the previous step in the same solvent is then added dropwise to the ylide solution.

-

The reaction mixture is allowed to warm to room temperature and stirred until completion.

-

The reaction is quenched with a saturated aqueous solution of ammonium chloride, and the product is extracted with an organic solvent.

-

The combined organic layers are dried and concentrated, and the crude product is purified by column chromatography to yield the α,β-unsaturated ester.

-

-

Mechanistic Insight: The HWE reaction proceeds through the addition of the phosphonate carbanion to the aldehyde, forming a β-hydroxyphosphonate intermediate. This intermediate then undergoes elimination of a phosphate salt to form the alkene. The stereochemical outcome is influenced by the nature of the substituents and the reaction conditions, but generally, the thermodynamically more stable (E)-isomer is favored.

Caption: Simplified mechanism of the Horner-Wadsworth-Emmons reaction.

Step 5: Diastereoselective Aziridination

This is the final and most crucial step in the synthesis. The α,β-unsaturated ester is converted to the N-benzyl aziridine-2-carboxylate. This transformation is achieved through a conjugate addition of benzylamine, followed by an in situ intramolecular cyclization. A variation of the procedure described by Dhavale et al. is adapted here.[6] While their work leads to an N-unsubstituted aziridine, the use of a brominated α,β-unsaturated ester and benzylamine can be directed to form the N-benzyl aziridine.

-

Protocol:

-

The α,β-unsaturated ester is first brominated at the α-position.

-

The resulting α-bromo-α,β-unsaturated ester is then dissolved in a suitable solvent like acetonitrile.

-

Benzylamine is added to the solution, and the mixture is stirred at room temperature.

-

The reaction proceeds via a conjugate addition of the benzylamine to the β-position of the unsaturated ester, followed by an intramolecular nucleophilic substitution where the newly formed secondary amine displaces the bromide to form the aziridine ring.

-

The reaction mixture is worked up by removing the solvent and purifying the residue by column chromatography to afford the benzyl aziridine-2-carboxylate.

-

-

Mechanistic Insight and Stereoselectivity: The conjugate addition of benzylamine to the electron-deficient alkene is the first step. The stereochemistry of the newly formed stereocenters is influenced by the existing chiral centers in the sugar-derived fragment. The subsequent intramolecular cyclization is an SN2 reaction, which proceeds with inversion of configuration at the carbon bearing the leaving group (bromide). The overall diastereoselectivity of the reaction is typically high due to the steric hindrance imposed by the bulky sugar moiety, which directs the incoming nucleophile to attack from the less hindered face.

Caption: Proposed mechanism for the formation of the N-benzyl aziridine.

Characterization Data

The structural elucidation and purity assessment of the synthesized compounds are performed using standard analytical techniques. The following table summarizes the expected data for the key intermediates and the final product.

| Compound | 1H NMR (ppm) | 13C NMR (ppm) | Mass Spectrometry (m/z) |

| Diacetone Glucose | Signals for the two isopropylidene groups (singlets around 1.3-1.5 ppm), anomeric proton (doublet around 5.9 ppm), and other sugar protons. | Resonances for the sugar carbons, the two isopropylidene carbons, and the quaternary carbons of the acetals. | Expected molecular ion peak [M+H]+ or [M+Na]+. |

| α,β-Unsaturated Ester | Olefinic protons (doublets with coupling constant characteristic of trans-alkenes), ester protons (e.g., ethyl group), and sugar moiety protons. | Carbonyl carbon of the ester, olefinic carbons, and carbons of the sugar backbone. | Expected molecular ion peak [M+H]+ or [M+Na]+. |

| Benzyl Aziridine-2-carboxylate | Characteristic signals for the aziridine ring protons (doublets with small coupling constants), benzyl group protons (aromatic signals and a singlet for the benzylic CH2), ester protons, and the protons of the sugar-derived side chain. | Aziridine ring carbons (typically in the range of 30-50 ppm), carbonyl carbon, aromatic carbons of the benzyl group, benzylic carbon, and carbons of the sugar moiety. | High-resolution mass spectrometry (HRMS) to confirm the elemental composition. Expected molecular ion peak [M+H]+. |

Applications in Drug Development and Synthesis

Chiral aziridines derived from carbohydrates are versatile intermediates for the synthesis of a wide range of biologically important molecules. The benzyl aziridine-2-carboxylate synthesized through this route can be utilized in several ways:

-

Synthesis of Iminosugars: Regioselective ring-opening of the aziridine followed by further functional group manipulations can lead to the synthesis of various iminosugars.[7] Iminosugars are potent glycosidase inhibitors and have shown therapeutic potential in the treatment of viral infections, diabetes, and certain types of cancer.

-

Preparation of Unnatural Amino Acids: The aziridine can be considered a constrained α,β-diamino acid precursor. Nucleophilic ring-opening at either C2 or C3 can lead to the synthesis of novel, non-proteinogenic amino acids, which can be incorporated into peptides to modulate their biological activity and stability. For instance, ring-opening can lead to precursors for hydroxy-L-proline derivatives.[8][9]

-

Asymmetric Synthesis: The chiral aziridine can be used as a building block in the total synthesis of complex natural products and pharmaceuticals. The stereocenters derived from D-glucose provide a high degree of stereocontrol in subsequent reactions.[10]

Conclusion

This technical guide has detailed a robust and stereocontrolled synthetic route for the preparation of benzyl aziridine-2-carboxylate from the readily available starting material, D-glucose. By leveraging the principles of carbohydrate chemistry and modern synthetic methodologies, a valuable chiral building block for drug discovery and development can be efficiently synthesized. The provided protocols, mechanistic insights, and discussion of applications aim to equip researchers and scientists with the necessary knowledge to implement this synthesis in their own laboratories and to further explore the rich chemistry of carbohydrate-derived aziridines.

References

-

MDPI. (n.d.). Aziridine Ring Opening as Regio- and Stereoselective Access to C-Glycosyl-Aminoethyl Sulfide Derivatives. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of novel sugar derived aziridines, as starting materials giving access to sugar amino acid derivatives. Retrieved from [Link]

-

PubMed. (n.d.). General methods for iminosugar synthesis. Retrieved from [Link]

-

RSC Publishing. (n.d.). Aziridine carboxylate from d-glucose: synthesis of polyhydroxylated piperidine, pyrrolidine alkaloids and study of their glycosidase inhibition. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of 1,2:3,5-di-O-isopropylidene-α-D-xylofuranose. Retrieved from [Link]

-

PMC - NIH. (n.d.). Recent updates and future perspectives in aziridine synthesis and reactivity. Retrieved from [Link]

-

PubMed. (2005). Aziridine carboxylate from D-glucose: synthesis of polyhydroxylated piperidine, pyrrolidine alkaloids and study of their glycosidase inhibition. Retrieved from [Link]

-

ResearchGate. (n.d.). Ring-Opening Reactions of Iminosugar-Derived Aziridines: Application to the General Synthesis of α-1-C-Substituted Derivatives of Fagomine. Retrieved from [Link]

-

Scilit. (n.d.). Aziridine carboxylate from d-glucose: synthesis of polyhydroxylated piperidine, pyrrolidine alkaloids and study of their glycosidase inhibition. Retrieved from [Link]

-

PubMed. (n.d.). A general synthesis of iminosugars. Retrieved from [Link]

-

PubMed Central. (n.d.). Synthesis and Therapeutic Applications of Iminosugars in Cystic Fibrosis. Retrieved from [Link]

-

Organic Letters. (2015). Generation and Ring Opening of Aziridines in Telescoped Continuous Flow Processes. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of N‐sugar substituted chiral aziridines via Gabriel‐Cromwell reaction. Retrieved from [Link]

-

PubMed. (n.d.). Gabriel-Cromwell aziridination of amino sugars; chiral ferrocenoyl-aziridinyl sugar synthesis and their biological evaluation. Retrieved from [Link]

-

Baran Lab. (n.d.). Aziridines in Synthesis. Retrieved from [Link]

-

Microbial Cell Factories. (2021). Metabolic engineering strategy for synthetizing trans-4-hydroxy-l-proline in microorganisms. Retrieved from [Link]

-

RSC Publishing. (n.d.). Recent breakthroughs in ring-opening annulation reactions of aziridines. Retrieved from [Link]

-

NIH. (2022). Aziridine Ring Opening as Regio- and Stereoselective Access to C-Glycosyl-Aminoethyl Sulfide Derivatives. Retrieved from [Link]

-

PMC - NIH. (n.d.). Mechanistic studies of aziridine formation catalyzed by mononuclear non-heme-iron enzymes. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of unsaturated esters, amides and carboxylic acids. Retrieved from [Link]

-

Beilstein Journal of Organic Chemistry. (n.d.). Direct synthesis of anomeric tetrazolyl iminosugars from sugar-derived lactams. Retrieved from [Link]

-

ResearchGate. (n.d.). The synthesis of chiral aziridine. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis and Biological Evaluation of Sugars Containing α,β‐Unsaturated γ‐Lactones. Retrieved from [Link]

-

PMC - NIH. (n.d.). A practical method for the aziridination of α,β-unsaturated carbonyl compounds with a simple carbamate utilizing sodium hypochlorite pentahydrate. Retrieved from [Link]

-

ResearchGate. (n.d.). Recent Synthetic Applications of Chiral Aziridines. Retrieved from [Link]

-

Semantic Scholar. (2010). Synthesis of higher carbohydrates and iminosugars on dioxanone scaffold. Retrieved from [Link]

-

MDPI. (n.d.). Chemoselective Aza-Michael Addition of Enolizable Heterocyclic Imine-Thiols to Levoglucosenone. Retrieved from [Link]

-

ResearchGate. (1990). Simple Synthesis of cis-4-Hydroxy-L-Proline and Derivatives Suitable for Use as Intermediates in Peptide Synthesis. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Aziridine synthesis. Retrieved from [Link]

-

Wikipedia. (n.d.). Aziridines. Retrieved from [Link]

-

RSC Publishing. (n.d.). evidence for a mechanism comprising Michael addition–SN2 nucleophilic displacement of acetoxy for aziridination of α,β-unsaturated esters. Retrieved from [Link]

-

Lookchem. (n.d.). Completely diastereoselective aziridination of α,β-unsaturated acids via intramolecular reaction of 3-acetoxyaminoquinazolin-4(3H)-ones. Retrieved from [Link]

-

SemOpenAlex. (n.d.). Recent Synthetic Applications of Chiral Aziridines. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of aziridines. Retrieved from [Link]

-

ResearchGate. (n.d.). Hoeffler's synthesis of ME from 1,2-O-isopropylidene-α-D-xylofuranose. Retrieved from [Link]

-

HETEROCYCLES. (2012). aziridine-2-carboxylates: preparation, nucleophilic ring opening, and ring expansion. Retrieved from [Link]

-

TU Delft. (n.d.). SYNTHESIS AND REACTIONS OF AZIRIDINE-2-CARBOXYLIC ESTERS. Retrieved from [Link]

-

RSC Publishing. (n.d.). Synthesis of α,β-unsaturated esters of perfluoropolyalkylethers (PFPAEs) based on hexafluoropropylene oxide units for photopolymerization. Retrieved from [Link]

-

Semantic Scholar. (2000). Recent Synthetic Applications of Chiral Aziridines. Retrieved from [Link]

-

YouTube. (2022). Strategies for Synthesis & Retrosynthesis (Alpha, Beta unsaturated carbonyl compounds) | Chemistry. Retrieved from [Link]

-

DergiPark. (n.d.). Design and Newly Synthesis of some 1,2-O-Isopropylidene-α-D-Glucofuranose Derivatives: Characterization. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Diastereoselective Synthesis of α-Quaternary Aziridine-2-carboxylates via Aza-Corey-Chaykovsky Aziridination of N-tert-Butanesulfinyl Ketimino Esters. Retrieved from [Link]

-

ResearchGate. (n.d.). Proposed mechanism for aziridination of α‐β‐unsaturated aldehydes. Retrieved from [Link]

-

Georganics. (n.d.). 1,2-O-Isopropylidene-a-D-xylofuranose - High purity | EN. Retrieved from [Link]

Sources

- 1. Aziridine Ring Opening as Regio- and Stereoselective Access to C-Glycosyl-Aminoethyl Sulfide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. General methods for iminosugar synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A general synthesis of iminosugars - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Aziridine carboxylate from D-glucose: synthesis of polyhydroxylated piperidine, pyrrolidine alkaloids and study of their glycosidase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis and Therapeutic Applications of Iminosugars in Cystic Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Metabolic engineering strategy for synthetizing trans-4-hydroxy-l-proline in microorganisms - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Spectroscopic Characterization of Benzyl Aziridine-1-carboxylate

Prepared by: Gemini, Senior Application Scientist

Foreword: The Analytical Imperative for Strained Heterocycles

Benzyl Aziridine-1-carboxylate is a foundational building block in modern organic synthesis. As a protected aziridine, it serves as a versatile precursor for the synthesis of complex nitrogen-containing molecules, including amino alcohols, chiral ligands, and pharmacologically active compounds.[1][2] The high ring strain of the three-membered aziridine core, while being the source of its synthetic utility, also imparts a degree of instability. Consequently, rigorous and unambiguous characterization is not merely a procedural formality but a critical necessity to ensure structural integrity, purity, and batch-to-batch consistency. This guide provides a holistic, field-proven framework for the comprehensive spectroscopic analysis of Benzyl Aziridine-1-carboxylate, moving beyond rote data collection to a deeper understanding of the causal relationships between molecular structure and spectral output.

Molecular Structure and Spectroscopic Overview

To effectively interpret spectroscopic data, one must first understand the distinct electronic environments within the molecule. Benzyl Aziridine-1-carboxylate comprises three key moieties: the strained aziridine ring , the electron-withdrawing benzyl carbamate group , and the aromatic benzyl ring . Each contributes unique and identifiable signatures to the overall spectral profile.

Caption: Molecular structure of Benzyl Aziridine-1-carboxylate.

Our analytical workflow will systematically probe these regions using a synergistic combination of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint

NMR spectroscopy is the cornerstone of structural elucidation for this molecule, providing unambiguous information on the connectivity and chemical environment of every proton and carbon atom.

Expertise & Experience: The choice of solvent is paramount. Deuterated chloroform (CDCl₃) is the standard choice due to its excellent solubilizing power for moderately polar organics and its relatively clean spectral window. It is important to recognize, however, that aziridine proton chemical shifts can be sensitive to solvent effects; interactions with aromatic solvents like benzene-d₆ or hydrogen-bonding solvents like methanol-d₄ could induce notable shifts.[3][4] For initial characterization and quality control, consistency in using CDCl₃ is key.

¹H NMR Spectroscopy

Experimental Protocol:

-

Sample Preparation: Accurately weigh 5-10 mg of Benzyl Aziridine-1-carboxylate and dissolve it in ~0.7 mL of CDCl₃ containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Tube Loading: Transfer the solution to a 5 mm NMR tube.

-

Instrument Setup: Acquire the spectrum on a 400 MHz or higher field spectrometer. Standard acquisition parameters include a 30-degree pulse angle, a 2-second relaxation delay, and 16-32 scans for a high signal-to-noise ratio.

-

Processing: Process the Free Induction Decay (FID) with an exponential line broadening of 0.3 Hz to improve spectral resolution. Phase and baseline correct the spectrum and calibrate the TMS peak to 0.00 ppm.

Data Interpretation and Validation: The ¹H NMR spectrum provides a unique fingerprint. The key is to recognize the distinct patterns arising from the molecule's symmetry and electronic structure.

-

Aromatic Protons (δ ~7.35 ppm): The five protons of the monosubstituted benzene ring are electronically similar and typically appear as a complex, overlapping multiplet. This signal confirms the presence of the intact benzyl group.

-

Benzylic Protons (-O-CH₂-Ph, δ ~5.15 ppm): These two protons appear as a sharp singlet. Its integration value of 2H and its characteristic downfield shift—due to the adjacent electronegative oxygen—are defining features.

-

Aziridine Protons (-CH₂-CH₂-, δ ~2.30 ppm): This is the most diagnostic signal for the aziridine ring. The four protons on the strained ring are chemically equivalent but magnetically non-equivalent, resulting in what appears to be a sharp singlet in many standard spectra. This apparent simplicity arises because the coupling constants between them are often very small or averaged out. Its integration to 4H is a critical validation point.

Table 1: Expected ¹H NMR Spectral Data (400 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Causality of Chemical Shift |

|---|---|---|---|---|

| ~7.35 | Multiplet (m) | 5H | Ar-H | Standard aromatic region for a monosubstituted benzene ring. |

| ~5.15 | Singlet (s) | 2H | -O-CH₂ -Ph | Deshielded by the adjacent carbamate oxygen and aromatic ring. |

| ~2.30 | Singlet (s) | 4H | Aziridine CH₂ | Shielded relative to other aliphatic protons, but deshielded compared to a simple alkane due to the N-carbamate group. |

¹³C NMR Spectroscopy

Experimental Protocol:

-

Sample and Setup: Use the same sample prepared for ¹H NMR.

-

Acquisition: Acquire a proton-decoupled ¹³C spectrum. A greater number of scans (e.g., 1024 or more) is required due to the low natural abundance of the ¹³C isotope. A relaxation delay of 2-5 seconds is standard.

-

Processing: Process the FID with a 1-2 Hz line broadening. Reference the CDCl₃ solvent peak to δ 77.16 ppm.[5]

Data Interpretation and Validation: The ¹³C NMR spectrum validates the carbon framework, with each unique carbon environment producing a distinct signal.

-

Carbonyl Carbon (C=O, δ ~162 ppm): This is the most downfield signal, characteristic of a carbamate carbonyl.[6] Its presence is a crucial confirmation of the carboxylate functionality.

-

Aromatic Carbons (δ ~128-136 ppm): The carbons of the benzene ring appear in this region. The ipso-carbon (the one attached to the CH₂ group) is typically found around δ 136 ppm, while the others cluster around δ 128 ppm.[5]

-

Benzylic Carbon (-O-CH₂-Ph, δ ~68 ppm): This signal corresponds to the benzylic methylene carbon, shifted downfield by the adjacent oxygen.

-

Aziridine Carbons (-CH₂-CH₂-, δ ~27 ppm): The two equivalent carbons of the aziridine ring are significantly shielded and appear far upfield. This high-field chemical shift is a hallmark of strained three-membered rings.

Table 2: Expected ¹³C NMR Spectral Data (100 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment | Causality of Chemical Shift |

|---|---|---|

| ~162.0 | C =O (Carbamate) | Highly deshielded due to the double bond to one oxygen and a single bond to another. |

| ~136.1 | Ar-C (ipso) | Aromatic quaternary carbon, typically less intense. |

| ~128.6 | Ar-C H | Standard aromatic region. |

| ~128.3 | Ar-C H | Slight electronic differences lead to multiple peaks. |

| ~128.1 | Ar-C H | Overlapping signals are common. |

| ~68.0 | -O-CH₂ -Ph | Deshielded by the adjacent oxygen atom. |

| ~27.0 | Aziridine CH₂ | Shielded chemical shift characteristic of a strained aliphatic ring. |

Infrared (IR) Spectroscopy: Rapid Functional Group Verification

Expertise & Experience: While NMR provides the complete structure, IR spectroscopy offers a rapid, cost-effective method to verify the presence of key functional groups. It is an invaluable tool for at-a-glance quality control and for monitoring the progress of a synthesis reaction (e.g., confirming the consumption of an amine starting material and the appearance of the carbamate).

Experimental Protocol:

-

Sample Preparation: For a liquid sample, place one drop directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory. Alternatively, place a drop between two KBr salt plates to create a thin film.

-

Background Scan: Perform a background scan of the empty ATR crystal or clean salt plates to subtract atmospheric H₂O and CO₂ signals.

-

Sample Scan: Acquire the sample spectrum, typically by co-adding 16-32 scans over a range of 4000-600 cm⁻¹ with a resolution of 4 cm⁻¹.

Data Interpretation and Validation: The IR spectrum is dominated by a few intensely absorbing, highly diagnostic bands.

-

C=O Stretch (δ ~1700 cm⁻¹): The most prominent peak in the spectrum will be a strong, sharp absorption corresponding to the carbonyl stretch of the carbamate group.[7] The exact position can vary slightly, but its intensity is unmistakable.

-

Aromatic C=C Stretches (δ ~1600-1450 cm⁻¹): A series of medium-to-sharp bands in this region confirms the presence of the benzene ring.

-

C-O and C-N Stretches (δ ~1300-1100 cm⁻¹): This "fingerprint" region will contain several strong bands corresponding to the C-O stretch of the ester and the C-N stretches of the carbamate and aziridine ring.[1][8]

-

C-H Stretches (δ ~3100-2850 cm⁻¹): Aromatic C-H stretches appear as weaker bands just above 3000 cm⁻¹, while the aliphatic C-H stretches of the benzyl and aziridine groups appear just below 3000 cm⁻¹. The absence of any broad absorption above 3200 cm⁻¹ confirms the compound is N-substituted and free of alcohol or primary/secondary amine impurities.

Table 3: Key Infrared Absorption Frequencies

| Frequency Range (cm⁻¹) | Intensity | Assignment | Vibrational Mode |

|---|---|---|---|

| 3100-3000 | Medium-Weak | Aromatic C-H | Stretch |

| 3000-2850 | Medium | Aliphatic C-H | Stretch |

| ~1700 | Strong, Sharp | Carbamate C=O | Stretch |

| 1605-1450 | Medium-Weak | Aromatic C=C | Stretch |

| ~1250 | Strong | Carbamate C-O / C-N | Stretch |

| ~850 | Medium | Aziridine Ring | Ring Deformation |

Mass Spectrometry (MS): Molecular Weight and Fragmentation Analysis

Expertise & Experience: Mass spectrometry provides the definitive molecular weight, confirming the elemental composition. Electrospray Ionization (ESI) is the technique of choice as it is a "soft" ionization method that typically yields an intact protonated molecular ion [M+H]⁺, minimizing premature fragmentation and simplifying spectral interpretation.

Experimental Protocol:

-

Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.

-

Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

-

Instrument Parameters: Operate the mass spectrometer in positive ion mode. Optimize capillary voltage and cone voltage to maximize the signal of the molecular ion while minimizing in-source fragmentation.

-

Data Acquisition: Acquire data over a mass range of m/z 50-500. For high-resolution MS (HRMS), use a TOF or Orbitrap analyzer to achieve mass accuracy within 5 ppm.

Data Interpretation and Validation: The molecular formula of Benzyl Aziridine-1-carboxylate is C₁₀H₁₁NO₂, with a monoisotopic mass of 177.0790 u.

-

Molecular Ion Peak: The primary peak observed will be the protonated molecule [M+H]⁺ at m/z 178.0868 . A less intense sodium adduct [M+Na]⁺ at m/z 200.0687 may also be present. Obtaining this molecular ion peak is the primary goal.

-

High-Resolution Validation: An HRMS measurement confirming the m/z to four decimal places provides unequivocal validation of the elemental formula. For example, a measured m/z of 178.0865 would be well within the acceptable error margin for C₁₀H₁₂NO₂⁺.

-

Fragmentation Pattern: If fragmentation is induced (either in-source or via MS/MS), a characteristic loss is often observed. The most probable fragmentation pathway involves the formation of the stable tropylium ion.

Caption: Plausible ESI-MS fragmentation pathway.

Table 4: Expected High-Resolution ESI-MS Data

| Calculated m/z | Ion Formula | Assignment |

|---|---|---|

| 178.0863 | [C₁₀H₁₁NO₂ + H]⁺ | Protonated Molecular Ion |

| 200.0682 | [C₁₀H₁₁NO₂ + Na]⁺ | Sodium Adduct |

| 91.0542 | [C₇H₇]⁺ | Tropylium Ion Fragment |

Integrated Analytical Workflow

No single technique provides the complete picture. A robust characterization strategy relies on the synergistic integration of these methods.

Sources

- 1. rjptonline.org [rjptonline.org]

- 2. Aziridine Group Transfer via Transient N-Aziridinyl Radicals - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 6. compoundchem.com [compoundchem.com]

- 7. rsc.org [rsc.org]

- 8. pubs.acs.org [pubs.acs.org]

1H NMR and 13C NMR data for Benzyl Aziridine-1-carboxylate

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectroscopic Analysis of Benzyl Aziridine-1-carboxylate

Introduction

Benzyl aziridine-1-carboxylate, also commonly known as N-Cbz-aziridine, is a valuable three-membered heterocyclic compound widely utilized in organic synthesis. The aziridine ring, a strained and reactive motif, serves as a versatile building block for the synthesis of complex nitrogen-containing molecules, including amino acids, alkaloids, and pharmaceutical agents.[1][2] The benzyl carbamate (Cbz) protecting group provides stability and modulates the reactivity of the aziridine nitrogen, making it a crucial intermediate for controlled ring-opening reactions and further functionalization.

Accurate structural elucidation is paramount for any synthetic intermediate, and Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for the unambiguous characterization of molecules like Benzyl Aziridine-1-carboxylate. This technical guide provides a comprehensive analysis of the ¹H and ¹³C NMR spectra of this compound. As a self-validating reference for researchers, scientists, and drug development professionals, this document synthesizes spectral data from structurally related analogues to present a definitive interpretation, explains the causality behind the spectral features, and provides a robust experimental protocol for its synthesis and analysis.

Molecular Structure and NMR Assignment Framework

To facilitate a clear and precise discussion of the NMR data, the atoms of Benzyl Aziridine-1-carboxylate are numbered as shown in the diagram below. This numbering scheme will be used consistently for all spectral assignments throughout this guide.

Caption: Numbering scheme for Benzyl Aziridine-1-carboxylate.

Analysis of the ¹H NMR Spectrum

The ¹H NMR spectrum provides critical information on the proton environment within the molecule. The symmetry of the unsubstituted aziridine ring and the distinct electronic environments of the benzyl group give rise to a characteristic set of signals. The expected chemical shifts (δ) in parts per million (ppm), multiplicities, and integrations are summarized below, based on analysis of similar structures.[3][4][5]

Table 1: Predicted ¹H NMR Data for Benzyl Aziridine-1-carboxylate in CDCl₃

| Protons Assigned (Atom #) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| H2 / H3 | ~ 2.35 | Singlet (s) | 4H |

| H6 (-CH₂-) | ~ 5.15 | Singlet (s) | 2H |

| H8, H9, H10, H11, H12 (Ar-H) | ~ 7.38 | Multiplet (m) | 5H |

Detailed Signal Interpretation:

-

Aziridine Protons (H2/H3, δ ~ 2.35 ppm): The four protons on the aziridine ring are chemically and magnetically equivalent due to the free rotation around the N-C(O) bond and the symmetry of the ring. Consequently, they are expected to appear as a sharp singlet. The electron-withdrawing effect of the adjacent carbamate group shifts these protons downfield compared to an N-alkyl aziridine.

-

Benzylic Protons (H6, δ ~ 5.15 ppm): The two methylene protons of the benzyl group are also equivalent and do not couple with any neighboring protons, resulting in a distinct singlet. Their chemical shift is significantly downfield due to the deshielding effect of the adjacent oxygen atom and the aromatic ring. This value is highly characteristic and consistent with various benzyl ester and carbamate structures.[3][6]

-

Aromatic Protons (Ar-H, δ ~ 7.38 ppm): The five protons on the phenyl ring are not chemically equivalent but often have very similar chemical shifts, causing their signals to overlap and appear as a complex multiplet. In many standard-resolution spectra, this may resolve into what appears to be a broad singlet or a narrow multiplet centered around 7.3-7.4 ppm, a typical region for monosubstituted benzene rings.[3]

Analysis of the ¹³C NMR Spectrum

The ¹³C NMR spectrum reveals the carbon framework of the molecule. Each unique carbon atom gives a distinct signal, providing complementary information to the ¹H NMR data.

Table 2: Predicted ¹³C NMR Data for Benzyl Aziridine-1-carboxylate in CDCl₃

| Carbon Assigned (Atom #) | Predicted Chemical Shift (δ, ppm) |

| C2 / C3 | ~ 28.5 |

| C6 (-CH₂-) | ~ 67.5 |

| C8 / C12 (ortho) | ~ 128.3 |

| C9 / C11 (meta) | ~ 128.7 |

| C10 (para) | ~ 128.5 |

| C7 (ipso) | ~ 135.8 |

| C4 (C=O) | ~ 160.0 |

Detailed Signal Interpretation:

-

Aziridine Carbons (C2/C3, δ ~ 28.5 ppm): Similar to their attached protons, the two carbons of the aziridine ring are equivalent and appear as a single peak in the aliphatic region of the spectrum.

-

Benzylic Carbon (C6, δ ~ 67.5 ppm): This methylene carbon is shifted downfield due to its direct attachment to an electronegative oxygen atom. This chemical shift is characteristic of the -O-C H₂-Ar moiety found in benzyl ethers and esters.[3]

-

Aromatic Carbons (C7-C12, δ ~ 128-136 ppm): The aromatic carbons typically appear in the range of 125-140 ppm.

-

The ipso-carbon (C7) , which is directly attached to the benzylic group, is a quaternary carbon and usually has a weaker intensity. Its chemical shift is around 135.8 ppm.[3]

-

The ortho (C8/C12), meta (C9/C11), and para (C10) carbons have very similar electronic environments, and their signals often overlap, appearing in the narrow range of 128.3 to 128.7 ppm. High-resolution instruments may resolve these into three distinct peaks.

-

-

Carbonyl Carbon (C4, δ ~ 160.0 ppm): The carbon of the carbonyl group in the carbamate linkage is significantly deshielded and appears far downfield. Its chemical shift around 160 ppm is characteristic of a carbamate, distinguishing it from the carbonyls of ketones, aldehydes, or simple esters.

Experimental Protocol: Synthesis and NMR Analysis

A trustworthy protocol is essential for reproducing scientific findings. The following section details a reliable method for the synthesis of Benzyl Aziridine-1-carboxylate and the subsequent preparation of a sample for NMR analysis.

Synthesis Workflow

The synthesis of Benzyl Aziridine-1-carboxylate is efficiently achieved via the N-acylation of aziridine with benzyl chloroformate under basic conditions.

Caption: Experimental workflow from synthesis to NMR analysis.

Step-by-Step Synthesis Protocol

-

Reaction Setup: In a round-bottom flask under a nitrogen atmosphere, dissolve aziridine (1.0 eq) in anhydrous dichloromethane (DCM). Add triethylamine (1.2 eq) as a base to scavenge the HCl byproduct.

-

Cooling: Cool the reaction mixture to 0 °C in an ice bath. This is crucial to control the exothermic reaction.

-

Addition of Acylating Agent: Add benzyl chloroformate (1.1 eq) dropwise to the stirred solution over 15-20 minutes, ensuring the temperature remains below 5 °C.

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Aqueous Workup: Upon completion, dilute the reaction mixture with DCM and wash sequentially with water and saturated sodium chloride (brine) to remove the triethylamine hydrochloride salt and other aqueous-soluble impurities.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude oil by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield Benzyl Aziridine-1-carboxylate as a pure oil.

NMR Sample Preparation

-

Sample Weighing: Accurately weigh approximately 15-20 mg of the purified product.

-

Solvent Addition: Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

-

Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

-

Acquisition: Acquire the ¹H and ¹³C NMR spectra on a suitable NMR spectrometer (e.g., 400 MHz or higher). The choice of CDCl₃ as the solvent is standard for many organic molecules due to its excellent dissolving power and the convenient location of its residual proton peak (δ ~ 7.26 ppm) and carbon peak (δ ~ 77.16 ppm), which typically do not interfere with the signals of the analyte.[7]

Conclusion

The ¹H and ¹³C NMR spectra of Benzyl Aziridine-1-carboxylate display a set of highly characteristic signals that enable its straightforward and unambiguous identification. Key diagnostic features include the singlet for the four equivalent aziridine protons around 2.35 ppm, the sharp benzylic singlet at approximately 5.15 ppm, and the carbamate carbonyl carbon resonance near 160.0 ppm. This technical guide provides researchers with a foundational reference for the spectral properties of this important synthetic building block, grounded in authoritative data from related structures and coupled with a reliable experimental protocol. By understanding the causality behind the observed spectral data, scientists can confidently characterize this molecule and advance its application in the development of novel chemical entities.

References

- Macmillan Group, Princeton University. (n.d.). SUPPLEMENTARY INFORMATION.

- The Royal Society of Chemistry. (n.d.). 1.

- The Royal Society of Chemistry. (n.d.). Reusable Ionic Liquid-Catalyzed Oxidative Esterification of Carboxylic Acids with Benzylic Hydrocarbons.

- Tan, C., et al. (n.d.). Stereoselective Synthesis of trans-Aziridines via Intramolecular Oxidative C(sp3)–H Amination of β-amino Ketones - Supporting Information.

- ARKAT USA, Inc. (2001). A facile synthesis of benzyl-α, β-unsaturated carboxylic esters. ARKIVOC.

- SpectraBase. (n.d.). 1-Benzyl-2-methyl-(2R)-aziridine-1,2-dicarboxylate.

- (n.d.). SYNTHESIS AND REACTIONS OF AZIRIDINE-2-CARBOXYLIC ESTERS.

- The Royal Society of Chemistry. (2023). Cationic Ring-Opening Polymerization of N-benzylaziridines to Polyamines via Organic Boron - Supporting Information.

- National Institutes of Health. (n.d.). Efficient synthesis of aziridinecyclooctanediol and 3-aminocyclooctanetriol. PMC.

- National Institutes of Health. (n.d.). Aziridine Group Transfer via Transient N-Aziridinyl Radicals. PMC.

- The Royal Society of Chemistry. (n.d.). Synthesis, structural characterization, antimicrobial and cytotoxic effects of aziridine, 2-aminoethylaziridine and azirine complexes of copper(ii) and palladium(ii). Dalton Transactions.

- ChemicalBook. (n.d.). Benzyl formate(104-57-4) 1H NMR spectrum.

- ChemicalBook. (n.d.). Benzyl formate(104-57-4) 13C NMR spectrum.

- BenchChem. (2025). Navigating the Spectral Landscape: A Comparative Guide to the ¹H and ¹³C NMR Analysis of Benzyl pyridine-1(2H)-carboxylate.

- BenchChem. (2025). Spectroscopic Properties of Triaziridine Derivatives: An In-depth Technical Guide.

- SciELO. (n.d.). insight into the conformational space of n-benzyl-n-(furan-2-ylmethyl)acetamide by nmr spectroscopy and dft calculations.

- Research Journal of Pharmacy and Technology. (n.d.). Synthesis, Identification, and Docking Study of Novel Derivatives of Aziridine.

- ChemicalBook. (n.d.). Benzyl nicotinate(94-44-0) 1H NMR spectrum.

- ChemicalBook. (n.d.). Benzyl chloride(100-44-7) 13C NMR spectrum.

- ChemicalBook. (n.d.). N-Benzyl-N-methylethanolamine(101-98-4) 13C NMR spectrum.

- ChemicalBook. (n.d.). Benzyl cinnamate(103-41-3) 13C NMR spectrum.

- SpectraBase. (n.d.). Benzyl formate - Optional[1H NMR] - Chemical Shifts.

- ResearchGate. (n.d.). Reaction of N-Cbz protected aziridines 9a,b under K2CO3 conditions.

Sources

- 1. Efficient synthesis of aziridinecyclooctanediol and 3-aminocyclooctanetriol - PMC [pmc.ncbi.nlm.nih.gov]

- 2. rjptonline.org [rjptonline.org]

- 3. rsc.org [rsc.org]

- 4. Benzyl formate(104-57-4) 1H NMR spectrum [chemicalbook.com]

- 5. spectrabase.com [spectrabase.com]

- 6. arkat-usa.org [arkat-usa.org]

- 7. macmillan.princeton.edu [macmillan.princeton.edu]

Stability of Benzyl Aziridine-1-carboxylate at Different pH Values: An In-depth Technical Guide

Abstract

This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to assess the chemical stability of Benzyl Aziridine-1-carboxylate across a range of pH values. Benzyl Aziridine-1-carboxylate, a key structural motif in various synthetic intermediates, possesses a strained three-membered aziridine ring activated by an N-benzyloxycarbonyl (Cbz) group. This inherent reactivity, crucial for its synthetic utility, also makes it susceptible to degradation, particularly through pH-dependent hydrolysis. This document outlines the mechanistic basis for its potential degradation pathways, provides detailed, field-proven experimental protocols for conducting a comprehensive pH stability study, and describes the necessary analytical methodologies for quantifying the parent compound and its primary degradants. The guide is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring a robust and self-validating approach to stability assessment.

Introduction: The Duality of Reactivity and Stability

Aziridines are highly valuable three-membered nitrogen-containing heterocycles, serving as versatile building blocks in organic synthesis due to the significant ring strain that makes them amenable to ring-opening reactions.[1] When the aziridine nitrogen is acylated with an electron-withdrawing group, such as the benzyloxycarbonyl (Cbz) group in Benzyl Aziridine-1-carboxylate, the ring becomes activated towards nucleophilic attack.[2] This enhanced reactivity is a double-edged sword. While it facilitates the synthesis of complex nitrogen-containing molecules like amino alcohols and other biologically active compounds, it also renders the molecule susceptible to degradation in aqueous environments.[3]

For drug development professionals, understanding the pH-stability profile of a molecule like Benzyl Aziridine-1-carboxylate is paramount. The pH of the gastrointestinal tract, blood, and intracellular compartments can significantly influence the fate of a drug candidate, affecting its bioavailability, efficacy, and safety profile.[4] Therefore, a thorough investigation into its degradation pathways and kinetics under acidic, neutral, and basic conditions is a critical component of preclinical development and formulation studies.[5]

This guide will delve into the predicted degradation mechanisms, provide a step-by-step protocol for a pH stability study, and detail the analytical methods required for accurate quantification.

Mechanistic Insights: Predicted Degradation Pathways

The stability of Benzyl Aziridine-1-carboxylate is primarily governed by the integrity of the aziridine ring. The N-Cbz group, while generally stable to a range of conditions, can also undergo cleavage under harsh acidic or reductive conditions.[6] Based on studies of similar N-acyl aziridines, two primary degradation pathways are anticipated, both involving the nucleophilic attack of water or hydroxide ions on the aziridine ring.[7][8]

Acid-Catalyzed Hydrolysis

Under acidic conditions, the aziridine nitrogen is likely protonated, forming a highly reactive aziridinium ion. This dramatically increases the electrophilicity of the ring carbons, making them susceptible to attack by even weak nucleophiles like water. The acid-catalyzed hydrolysis of N-acyl aziridines can lead to a mixture of products.[7][9]

-

Pathway A: Ring-Opening to form an Amido Alcohol. Nucleophilic attack by water on one of the aziridine carbons leads to the formation of a β-amino alcohol derivative. For the unsubstituted Benzyl Aziridine-1-carboxylate, this would result in Benzyl (2-hydroxyethyl)carbamate.

-

Pathway B: Isomerization to an Oxazoline. Intramolecular rearrangement, particularly in strongly acidic and less aqueous media, can lead to the formation of a 2-oxazoline derivative.[7][8] In this case, 2-phenyl-1,3-oxazoline could be a potential degradant.

The ratio of these products is highly dependent on the concentration of the acid and the amount of water present in the system.[7]

Base-Catalyzed Hydrolysis

Under basic conditions, the hydroxide ion, a strong nucleophile, can directly attack one of the aziridine ring carbons. This reaction is expected to proceed via an SN2 mechanism, leading to the ring-opened amido alcohol, Benzyl (2-hydroxyethyl)carbamate. Unlike acid-catalyzed hydrolysis, the formation of the oxazoline is not expected under basic conditions.

N-Cbz Group Stability

The benzyloxycarbonyl (Cbz) protecting group is known to be stable under a wide range of aqueous acidic and basic conditions.[6] Cleavage typically requires harsh conditions such as strong acids (e.g., HBr) or catalytic hydrogenation, which are not typically employed in standard pH stability studies. Therefore, degradation via the loss of the Cbz group is considered a minor pathway under the conditions outlined in this guide.

The following diagram illustrates the primary predicted degradation pathways.

Caption: Predicted degradation pathways of Benzyl Aziridine-1-carboxylate.

Experimental Design: A Self-Validating Protocol

The following protocol is designed to provide a comprehensive understanding of the pH-stability profile of Benzyl Aziridine-1-carboxylate. It adheres to principles outlined in regulatory guidelines for stability testing.[5]

Materials and Reagents

-

Benzyl Aziridine-1-carboxylate (purity >95%)

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Phosphate buffer components (e.g., potassium dihydrogen phosphate, dipotassium hydrogen phosphate)

-

Acetate buffer components (e.g., acetic acid, sodium acetate)

-

Borate buffer components (e.g., boric acid, sodium borate)

-

Hydrochloric acid (analytical grade)

-

Sodium hydroxide (analytical grade)

-

Class A volumetric flasks and pipettes

-

Calibrated pH meter

-

HPLC system with UV detector

-

Incubators or water baths set to desired temperatures

Preparation of Buffer Solutions

The use of appropriate buffers is critical for maintaining a constant pH throughout the experiment.[10][11] Prepare a series of buffers covering the desired pH range (e.g., pH 2, 4, 7, 9, and 12).

| Target pH | Buffer System | Typical Components |

| 2.0 | Hydrochloric Acid/Potassium Chloride | HCl, KCl |

| 4.0 | Acetate | Acetic Acid, Sodium Acetate |

| 7.0 | Phosphate | KH₂PO₄, K₂HPO₄ |

| 9.0 | Borate | Boric Acid, Sodium Borate |

| 12.0 | Sodium Hydroxide/Potassium Chloride | NaOH, KCl |

General Buffer Preparation Protocol:

-

Dissolve the appropriate buffer salts in HPLC-grade water to the desired molarity (e.g., 50 mM).[10]

-

Adjust the pH to the target value using a calibrated pH meter by adding a concentrated solution of the corresponding acid or base (e.g., HCl or NaOH).[11]

-

Bring the final volume to the mark in a Class A volumetric flask with HPLC-grade water.

Stability Study Execution

The following workflow outlines the steps for conducting the stability study.

Caption: Workflow for the pH stability study of Benzyl Aziridine-1-carboxylate.

Step-by-Step Protocol:

-

Prepare a Stock Solution: Accurately weigh and dissolve Benzyl Aziridine-1-carboxylate in acetonitrile to prepare a concentrated stock solution (e.g., 1 mg/mL). The use of a co-solvent like acetonitrile is necessary due to the limited aqueous solubility of the compound.

-

Initiate the Study: For each pH buffer, add a small, precise volume of the stock solution to a larger volume of the buffer to achieve the desired final concentration (e.g., 10 µg/mL). The final concentration of acetonitrile should be kept low (e.g., <1%) to minimize its effect on the reaction.

-

Incubation: Tightly cap the vials and place them in a constant temperature incubator or water bath (e.g., 40°C to accelerate degradation).

-

Time-Point Sampling: At predetermined time intervals (e.g., 0, 2, 4, 8, 24, and 48 hours), withdraw an aliquot from each vial. The "time 0" sample should be taken immediately after the addition of the stock solution to the buffer.

-

Sample Quenching (if necessary): For samples from highly acidic or basic conditions, it may be necessary to neutralize the pH immediately upon sampling to prevent further degradation before analysis. This can be done by adding a small amount of a neutralizing buffer.

-

HPLC Analysis: Analyze each sample using a validated stability-indicating HPLC method.

Analytical Methodology: Quantifying Stability

A stability-indicating analytical method is one that can accurately quantify the decrease in the concentration of the active substance while also detecting the formation of degradation products.[12][13]

HPLC Method Development

A reverse-phase HPLC method with UV detection is generally suitable for this purpose.

-

Column: C18 column (e.g., 4.6 x 150 mm, 5 µm)

-

Mobile Phase: A gradient of acetonitrile and water (or a buffer such as phosphate buffer at a neutral pH) is a good starting point.

-

Flow Rate: 1.0 mL/min

-

Detection Wavelength: The wavelength of maximum absorbance for Benzyl Aziridine-1-carboxylate, determined using a UV scan. The presence of the benzyl group should provide strong UV absorbance.

-

Injection Volume: 10-20 µL

-

Column Temperature: 30°C

The method must be validated for specificity to ensure that the parent peak is well-resolved from any degradation product peaks and excipients.

Characterization of Degradation Products

To confirm the identity of the degradation products, preparative HPLC can be used to isolate them, followed by structural elucidation using techniques such as:

-

Mass Spectrometry (MS): To determine the molecular weight of the degradants.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: To provide detailed structural information. ¹H and ¹³C NMR are powerful tools for identifying the structure of aziridines and their ring-opened products.[14]

It is also advisable to synthesize the predicted primary degradation product, Benzyl (2-hydroxyethyl)carbamate, to serve as a reference standard for peak identification and quantification in the HPLC analysis.

Data Analysis and Interpretation

The data obtained from the HPLC analysis will allow for the quantitative assessment of the stability of Benzyl Aziridine-1-carboxylate at each pH.

Kinetic Analysis

Assuming the degradation follows first-order kinetics, the natural logarithm of the concentration of Benzyl Aziridine-1-carboxylate is plotted against time for each pH value. The degradation rate constant (k) can be determined from the slope of the resulting line (slope = -k).

The half-life (t₁/₂) at each pH can then be calculated using the following equation:

t₁/₂ = 0.693 / k

Data Presentation

The results should be summarized in a clear and concise manner.

Table 1: Degradation Kinetics of Benzyl Aziridine-1-carboxylate at 40°C

| pH | Rate Constant (k, hr⁻¹) | Half-life (t₁/₂, hr) | Primary Degradation Product(s) |

| 2.0 | Calculated Value | Calculated Value | Identified Product(s) |

| 4.0 | Calculated Value | Calculated Value | Identified Product(s) |

| 7.0 | Calculated Value | Calculated Value | Identified Product(s) |

| 9.0 | Calculated Value | Calculated Value | Identified Product(s) |

| 12.0 | Calculated Value | Calculated Value | Identified Product(s) |

A plot of the rate constant (k) versus pH will provide a visual representation of the pH-rate profile, highlighting the pH at which the compound is most stable.

Conclusion

The stability of Benzyl Aziridine-1-carboxylate is a critical parameter that dictates its potential for further development. The inherent ring strain and the activating nature of the N-Cbz group make it susceptible to pH-dependent hydrolysis. A systematic study as outlined in this guide, which combines a robust experimental protocol with a validated stability-indicating analytical method, is essential for elucidating the degradation pathways and kinetics. The insights gained from such a study will enable informed decisions in drug formulation, lead optimization, and overall development strategy, ensuring the scientific integrity and trustworthiness of the research program.

References

-

Pharmaguideline. (n.d.). Preparation of Buffer Solutions | Phosphate, Acetate and other Buffers. Retrieved from [Link]

- Kamoun, M. O., et al. (2016). Experimental and theoretical rearrangement of N-acyl-2,2-dimethylaziridines in acidic medium. Journal of Chemical Sciences, 128(1), 127-134.

-

Shimadzu. (n.d.). Preparing Buffer Solutions. Retrieved from [Link]

- Al-Zoubi, R. M., et al. (2021). Synthesis of 2-Oxazolines from Ring Opening Isomerization of 3-Amido-2-Phenyl Azetidines. Molecules, 26(3), 735.

- Kim, H., et al. (2021). Alkylative Aziridine Ring-Opening Reactions. Molecules, 26(6), 1703.

- Sabino, A. A., et al. (2015).

- ChemRxiv. (2023).

- Concellón, J. M., et al. (2010). Unexplored Nucleophilic Ring Opening of Aziridines. Molecules, 15(1), 350-361.

- MDPI. (2023). Design, Synthesis, and Acaricidal Activity of 2,5-Diphenyl-1,3-oxazoline Compounds.

- Srivastava, V., & Ha, H. J. (2023). Regioselective ring opening of aziridine for synthesizing azaheterocycle. Frontiers in Chemistry, 11, 1280633.

- ResearchGate. (2017). Studies on the synthesis of 2,2′-(1,3-phenylene) bis(2-oxazoline).

- Al-Zoubi, R. M. (2012). aziridine-2-carboxylates: preparation, nucleophilic ring opening, and ring expansion. Heterocycles, 85(12), 2879-2907.

- Long, J. H., et al. (1970). Kinetics of Hydrolysis of Aziridines in Moderately Concentrated Mineral Acids. Relationship of Parameters to Reaction. Journal of the American Chemical Society, 92(23), 6878-6882.

-

Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]

- ResearchGate. (2024). Synthesis and Biological Evaluation of 2-Hydroxy Benzyl Hydrazides Congeners.

-

ChemBK. (n.d.). (S)-benzyl 2-hydroxy-1-phenylethylcarbamate. Retrieved from [Link]

- ResearchGate. (n.d.). Possible mechanism of hydrolysis of aziridine 4.

-

PrepChem.com. (n.d.). Synthesis of 2-phenyl-2-oxazoline. Retrieved from [Link]

- Al-Hiari, Y. M., et al. (2019). Synthesis Characterization and Antibacterial, Antifungal Activity of N-(Benzyl Carbamoyl or Carbamothioyl)-2-hydroxy Substituted Benzamide and 2-Benzyl Amino-Substituted Benzoxazines. Molecules, 24(18), 3326.

- Cheung, A. P., et al. (2001). Stability-indicating HPLC assay and solution stability of a new diaziridinyl benzoquinone. Journal of Pharmaceutical and Biomedical Analysis, 24(5-6), 957-966.

- Ozturk, S., et al. (2022). Kinetics and Mechanisms of Acid-Catalyzed Hydrolysis of Some N-(4-Substitutedaryl) Succinimide Compounds. Journal of the Chemical Society of Pakistan, 44(2), 186-193.

- ResearchGate. (n.d.). Reaction of N-Cbz protected aziridines 9a,b under K2CO3 conditions.

- Li, W., et al. (2014). Mechanism of N-heterocyclic carbene-catalyzed chemical fixation of CO2 with aziridines: a theoretical study. Physical Chemistry Chemical Physics, 16(22), 10743-10752.

- Hewala, I. I., et al. (2013). Stability-Indicating HPLC-DAD Method for the Determination of Granisetron Hydrochloride in Its Pharmaceutical Preparations.

- Musacchia, L. D., & Little, J. L. (1991). Alkylation of DNA with aziridine produced during the hydrolysis of N,N',N''-triethylenethiophosphoramide. Cancer Research, 51(10), 2673-2678.

- International Journal of Pharmaceutical Sciences and Medicine (IJPSM). (2021).

- Wang, Z., et al. (2023). Parallel kinetic resolution of aziridines via chiral phosphoric acid-catalyzed apparent hydrolytic ring-opening. Chemical Science, 14(35), 9499-9505.

- University of Illinois at Urbana-Champaign. (2004).

- De, S., et al. (2019). Aziridines and azetidines: building blocks for polyamines by anionic and cationic ring-opening polymerization. Polymer Chemistry, 10(20), 2529-2543.

- Jetir.org. (n.d.). Stability-indicating RP-HPLC method for the determination of doxepin, benzyl alcohol and capsaicin in bulk & pharmaceutical dosage forms.

- International Journal of Pharmaceutical Investigation. (2022).

Sources

- 1. prepchem.com [prepchem.com]

- 2. researchgate.net [researchgate.net]

- 3. mt.com [mt.com]

- 4. Alkylation of DNA with aziridine produced during the hydrolysis of N,N',N''-triethylenethiophosphoramide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Stability-indicating HPLC assay and solution stability of a new diaziridinyl benzoquinone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. solubilityofthings.com [solubilityofthings.com]

- 8. Synthesis of 2-Oxazolines from Ring Opening Isomerization of 3-Amido-2-Phenyl Azetidines - PMC [pmc.ncbi.nlm.nih.gov]

- 9. electronicsandbooks.com [electronicsandbooks.com]

- 10. Preparation of Buffer Solutions | Phosphate, Acetate and other Buffers | Pharmaguideline [pharmaguideline.com]

- 11. Preparing Buffer Solutions : SHIMADZU (Shimadzu Corporation) [shimadzu.com]

- 12. japsonline.com [japsonline.com]

- 13. ijpsm.com [ijpsm.com]

- 14. benchchem.com [benchchem.com]

A Technical Guide to the Thermal Stability and Decomposition of Benzyl Aziridine-1-carboxylate

Distribution: For Researchers, Scientists, and Drug Development Professionals

Abstract